ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon This particular compound features a pyrano[4,3-d]thieno[2,3-b]pyridine core, which is a fused ring system combining pyridine, thiophene, and pyran rings
Preparation Methods
The synthesis of ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrano[4,3-d]thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Esterification: The ester group is typically introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites . The compound’s unique ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities.
Imidazole Derivatives: Known for their therapeutic potential, imidazole derivatives share some structural similarities with the pyrano[4,3-d]thieno[2,3-b]pyridine core.
Pyridine Derivatives: These compounds are widely studied for their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O3S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 3-amino-8-butyl-12,12-dimethyl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylate |
InChI |
InChI=1S/C19H26N2O3S/c1-5-7-8-13-12-10-24-19(3,4)9-11(12)14-15(20)16(18(22)23-6-2)25-17(14)21-13/h5-10,20H2,1-4H3 |
InChI Key |
WGJXIGAMSKLFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(S2)C(=O)OCC)N |
Origin of Product |
United States |
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